molecular formula C19H25N3O B6132382 2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one

2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one

Cat. No.: B6132382
M. Wt: 311.4 g/mol
InChI Key: PGEWHDJMWOXAAJ-UHFFFAOYSA-N
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Description

2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one is a complex organic compound that features both isoquinoline and pyrimidine moieties. These structures are often found in bioactive molecules, making this compound potentially significant in medicinal chemistry and pharmacology.

Properties

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)-4-methyl-5-(3-methylbutyl)-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O/c1-13(2)8-9-17-14(3)20-19(21-18(17)23)22-11-10-15-6-4-5-7-16(15)12-22/h4-7,13H,8-12H2,1-3H3,(H,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGEWHDJMWOXAAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)N2CCC3=CC=CC=C3C2)CCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Isoquinoline Moiety: Starting from a suitable aromatic precursor, the isoquinoline ring can be constructed through Pictet-Spengler reaction or Bischler-Napieralski reaction.

    Construction of the Pyrimidine Ring: The pyrimidine ring can be synthesized via condensation reactions involving appropriate amines and carbonyl compounds.

    Coupling of the Two Moieties: The final step would involve coupling the isoquinoline and pyrimidine moieties under specific conditions, possibly using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the isoquinoline moiety.

    Reduction: Reduction reactions could target the pyrimidine ring or any unsaturated bonds within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions could occur, especially at positions adjacent to the nitrogen atoms in the rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides for nucleophilic substitution or Lewis acids for electrophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce fully saturated rings.

Scientific Research Applications

2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one could have several applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its structural complexity.

    Medicine: Possible applications in drug development, particularly for targeting neurological or cardiovascular conditions.

    Industry: Use as an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action for this compound would likely involve interactions with specific molecular targets such as enzymes or receptors. The isoquinoline and pyrimidine moieties could facilitate binding to these targets, influencing biological pathways and exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4(3H)-one: Lacks the 3-methylbutyl group.

    2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-(3-methylbutyl)pyrimidin-4(3H)-one: Lacks the 6-methyl group.

Uniqueness

The presence of both the 6-methyl and 5-(3-methylbutyl) groups in 2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one may confer unique steric and electronic properties, potentially enhancing its biological activity and specificity compared to similar compounds.

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